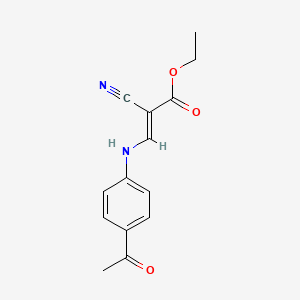
t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate, also known as TEA-C, is an important synthetic intermediate for the preparation of a wide range of compounds and materials. TEA-C is a colorless liquid that is highly soluble in water and organic solvents. TEA-C is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other compounds. TEA-C has also been used in the synthesis of polymers, surfactants, and other materials.
Wirkmechanismus
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate acts as an acid catalyst in the synthesis of a variety of compounds and materials. This compound is believed to act by protonating the reactant molecules, resulting in a more reactive species. This increased reactivity leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cell culture. This compound has also been shown to inhibit the formation of advanced glycation end products, which are implicated in the development of diabetes and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate in lab experiments include its relatively low cost, its ease of synthesis, and its high solubility in a variety of solvents. This compound is also relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that it is a relatively strong acid, and therefore must be handled with care.
Zukünftige Richtungen
In the future, t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate may be used in the synthesis of a variety of compounds and materials, including pharmaceuticals, agrochemicals, and other compounds. This compound may also be used in the synthesis of polymers, surfactants, and other materials. Additionally, this compound may be used in the synthesis of a variety of organic compounds, such as amines, amino acids, and peptides. This compound may also be used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and pyridines. Finally, this compound may be used in the synthesis of a variety of organometallic compounds, such as organomagnesium compounds, organosilicon compounds, and organoboron compounds.
Synthesemethoden
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate is synthesized from the reaction of anhydrous p-toluenesulfonic acid with 2-(2-aminoethyl)azetidine-1-carboxylic acid in a solvent such as toluene. The reaction is carried out at a temperature of 100-110°C. The reaction produces a mixture of the two isomers, this compound and t-butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate. The mixture is then purified by column chromatography to obtain the desired pure product.
Wissenschaftliche Forschungsanwendungen
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds and materials, including pharmaceuticals, agrochemicals, and other compounds. This compound has also been used in the synthesis of polymers, surfactants, and other materials. This compound has also been used in the synthesis of a variety of organic compounds, such as amines, amino acids, and peptides. This compound has also been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and pyridines. This compound has also been used in the synthesis of a variety of organometallic compounds, such as organomagnesium compounds, organosilicon compounds, and organoboron compounds.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(2-aminoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJAQTONQACTCR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)




